The gene encoding NY-ESO-1 was first identified through serological analysis of recombinant complementary DNA expression libraries from patients with esophageal squamous cell carcinoma. Its location on the X chromosome (Xq28) and its restricted expression pattern have made it a significant subject of study in oncology and immunology .
NY-ESO-1 belongs to the cancer/testis antigen family, which includes several other antigens like MAGE and SSX. These antigens share three primary characteristics:
The synthesis of NY-ESO-1 can be approached through various biotechnological methods, including recombinant DNA technology. The initial identification involved serological analysis, leading to the cloning of the full-length NY-ESO-1 complementary DNA, which consists of 180 amino acids with a molecular mass of approximately 18 kDa .
Recombinant techniques often utilize bacterial or yeast systems to express the protein. The process involves:
The NY-ESO-1 protein exhibits a complex structure that includes a hydrophilic N-terminal region rich in glycine and a hydrophobic C-terminal region containing a transcription factor domain. This structural arrangement is crucial for its function as an antigen .
The protein’s secondary structure prediction indicates flexible loop conformations within the N-terminal domain and a more restrained helical conformation in the C-terminal domain, which is essential for its interactions with immune cells .
NY-ESO-1 participates in several biochemical interactions that facilitate immune responses against tumor cells. It interacts with major histocompatibility complex class I molecules to present epitopes to cytotoxic T lymphocytes, thereby initiating an immune response.
The processing of NY-ESO-1 for presentation involves:
This pathway highlights its role in eliciting both humoral and cellular immune responses .
NY-ESO-1's mechanism of action primarily revolves around its ability to provoke an immune response against cancer cells expressing this antigen. Upon recognition by T-cells, NY-ESO-1 activates both cellular and humoral immunity.
Studies have shown that NY-ESO-1 can stimulate T-cell activation through binding to immature dendritic cells via Toll-like receptor 4, enhancing T-helper cell interactions and promoting antibody production against the antigen . This dual action supports its potential as a therapeutic target.
NY-ESO-1 is characterized by:
The protein exhibits stability under physiological conditions but may undergo conformational changes upon interaction with antibodies or immune receptors, which is critical for its function in immune recognition .
NY-ESO-1 has significant applications in cancer research and therapy:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4